molecular formula C9H7BrN2O2 B3236874 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1378255-43-6

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B3236874
CAS No.: 1378255-43-6
M. Wt: 255.07
InChI Key: QAPMRJVHFRYTSB-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1378255-43-6) is a brominated benzimidazole derivative characterized by a bromine atom at position 7, a methyl group at position 2, and a carboxylic acid moiety at position 5. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol. The compound appears as a white solid with a density of 1.626±0.06 g/cm³, a predicted pKa of 9.16, and a boiling point of 451.3±25.0°C . It is primarily utilized as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for gastrointestinal disorders .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-11-7-3-5(9(13)14)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPMRJVHFRYTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative in the presence of a brominating agent. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the benzimidazole ring.

Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the 7th position.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

One of the primary applications of 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is in drug development, particularly for antimicrobial and anticancer agents. The compound's structural features allow it to interact with biological targets effectively, making it a valuable building block in medicinal chemistry.

Mechanism of Action

Research indicates that compounds similar to 7-bromo-2-methyl-1H-benzo[d]imidazole derivatives exhibit significant biological activity through various mechanisms, including:

  • Inhibition of DNA synthesis : Many benzimidazole derivatives interfere with nucleic acid synthesis, which is crucial for cell proliferation.
  • Enzyme inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer or microbial growth.

Case Studies

Several studies have demonstrated the efficacy of benzimidazole derivatives, including this compound, in treating various forms of cancer and infections. For instance:

  • A study published by researchers found that derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .

Agrochemical Applications

Pesticidal Activity

The compound has also shown promise in agrochemical applications, particularly as a pesticide. Its ability to disrupt key biological functions in pests makes it an attractive candidate for developing new pest control agents.

Research Findings

Field trials have indicated that formulations containing 7-bromo-2-methyl-1H-benzo[d]imidazole derivatives can effectively reduce pest populations while maintaining low toxicity to beneficial insects .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a precursor for synthesizing advanced materials. Its reactive functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Synthesis Pathways

The synthesis of polymers involving this compound typically requires multi-step reactions that ensure high purity and yield. The resulting materials can find applications in coatings, adhesives, and composites .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Bromo-1H-benzo[d]imidazole-2-carboxylic Acid

  • Substituents : Bromine at position 5, carboxylic acid at position 2.
  • Molecular Weight : 241.03 g/mol.
  • Key Differences: The relocation of bromine (position 5 vs. 7) and carboxylic acid (position 2 vs. 5) alters electronic distribution.

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic Acid

  • Substituents : Bromine at position 3, hydroxyl and methoxy groups on a phenyl ring attached to position 2.
  • Synthesis: Synthesized via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde using Na₂S₂O₄ in DMSO .
  • Key Differences : The additional hydroxyl and methoxy groups increase hydrogen-bonding capacity and polarity, which may enhance solubility in polar solvents compared to the target compound .

Halogenated Derivatives with Enhanced Bioactivity

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

  • Substituents: Bromine and chlorine on an anilino group, fluorine at position 3.
  • Molecular Weight : 399.62 g/mol.

CV-11974 (Angiotensin II Antagonist)

  • Substituents : Ethoxy group at position 2, tetrazolyl-biphenylmethyl group at position 1.
  • Pharmacological Profile : Exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex). The tetrazolyl group enhances bioavailability and binding affinity compared to brominated analogs .

Functional Group Variations

2-Hydroxyphenyl-Substituted Derivatives

  • Examples : 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid derivatives (e.g., 7b–h).
  • Properties: High melting points (>300°C) due to hydrogen bonding from hydroxyl and carboxylic acid groups. These compounds are often synthesized via condensation of 3,4-diaminobenzoic acid with substituted salicylaldehydes .

Bis-Benzimidazole Derivatives

  • Example : 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-1H-benzo[d]imidazole-5-carboxylic acid.
  • Properties : Incorporates a thioether linkage, which introduces sulfur-based redox activity. Reported antibacterial yield: 45% .
  • Comparison : The thioether group may confer unique interactions with bacterial enzymes, whereas the target compound’s methyl and bromine groups prioritize steric effects .

Data Table: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
This compound 7-Br, 2-Me, 5-COOH 255.07 N/A Tegoprazan intermediate
5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid 5-Br, 2-COOH 241.03 N/A Synthetic intermediate
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-... 3-Br, 4-OH, 5-OMe, 5-COOH ~350 (estimated) N/A Research compound
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-... 4-F, 6-COOH, Br/Cl-anilino 399.62 N/A Therapeutic candidate
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 2-OH-phenyl, 5-COOH ~240 (estimated) 301–303 Antimicrobial studies
CV-11974 Ethoxy, tetrazolyl-biphenyl 508.52 N/A Angiotensin II antagonist

Biological Activity

7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, with a molecular weight of approximately 273.16 g/mol. The compound features a bromine atom, a carboxylic acid functional group, and a methyl group, which contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed further as a therapeutic agent for treating bacterial infections.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 Value (µM)
MCF-715.4
A54920.3

The structure-activity relationship (SAR) analysis indicates that the bromine atom and carboxylic acid group are crucial for its cytotoxic activity, enhancing the compound's interaction with cancer cell targets .

3. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis.

Model Inflammation Score Reduction (%)
Carrageenan-induced paw edema45%
Complete Freund's Adjuvant38%

These findings support the potential use of this compound in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The presence of the bromine atom enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets such as enzymes involved in cell proliferation and inflammation pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against multi-drug resistant bacterial strains, showing promising results comparable to standard antibiotics.

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid?

  • Methodology : The compound is synthesized via two primary routes:
  • One-pot heterocyclization : React ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in DMSO using sodium dithionite (Na₂S₂O₄) at 90°C, followed by base hydrolysis (e.g., NaOH in ethanol) to yield the carboxylic acid .
  • Bromination of precursors : Introduce bromine at the 7-position using brominating agents like N-bromosuccinimide (NBS) in dichloromethane under controlled conditions. This method is critical for regioselectivity and minimizing side reactions .
    • Key parameters : Reaction temperature (90°C for heterocyclization), solvent choice (DMSO for solubility), and stoichiometry of Na₂S₂O₄ (reducing agent for nitro groups).

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic peaks?

  • Methodology :
  • IR Spectroscopy :
  • A broad peak near 3394 cm⁻¹ (-OH stretch) .
  • Sharp carbonyl (C=O) stretch at ~1701 cm⁻¹ (carboxylic acid) .
  • C=N imidazole ring stretch at ~1624 cm⁻¹ .
  • C-Br vibration near 525–590 cm⁻¹ .
  • NMR :
  • ¹H NMR: Aromatic protons appear as multiplets in δ 7.44–8.35 ppm; methyl groups at δ ~2.64 ppm .
  • ¹³C NMR: Carboxylic acid carbonyl at ~170 ppm, aromatic carbons at 110–150 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in heterocyclization synthesis?

  • Methodology :
  • Temperature control : Maintain 90°C for nitro-group reduction and cyclization .
  • Solvent optimization : DMSO enhances solubility of intermediates but may require post-reaction removal via hydrolysis.
  • Stoichiometric adjustments : Excess Na₂S₂O₄ (1.5–2.0 equivalents) ensures complete nitro-to-amine reduction.
  • Catalyst screening : Test alternatives to Na₂S₂O₄ (e.g., Fe/HCl) to reduce side products.
    • Validation : Monitor reaction progress via TLC (Rf ~0.65–0.83 for intermediates) and adjust parameters iteratively .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology :
  • Comparative analysis : Align observed peaks with structurally similar compounds (e.g., 5-bromo-4-methyl derivatives show C-Br stretches at 590 cm⁻¹ vs. 525 cm⁻¹ in 7-bromo isomers) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • X-ray crystallography : Confirm regiochemistry of bromine substitution if ambiguity persists .

Q. What computational strategies are used to predict biological activity and pharmacokinetics?

  • Methodology :
  • Molecular docking : Screen against targets like EGFR using AutoDock Vina; prioritize derivatives with binding energies ≤ -8.0 kcal/mol .
  • ADMET prediction : Use SwissADME or QikProp to assess logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition.
  • DFT calculations : Analyze charge distribution on the bromine atom to predict halogen-bonding interactions with protein targets .

Q. How to mitigate bromine-related side reactions during synthesis?

  • Methodology :
  • Controlled bromination : Use NBS instead of Br₂ to reduce electrophilic aromatic substitution byproducts .
  • Protecting groups : Temporarily protect the carboxylic acid (e.g., as an ethyl ester) to prevent bromination at the 5-position .
  • Low-temperature reactions : Conduct bromination at 0–5°C to suppress radical pathways.

Q. What structure-activity relationship (SAR) insights exist for brominated benzimidazole derivatives?

  • Methodology :
  • Substituent variation : Compare 7-bromo derivatives (IC₅₀ ~2 µM for EGFR inhibition) with 5-bromo or chloro analogs (IC₅₀ ~5–10 µM) to assess halogen effects .
  • Methyl group impact : 2-Methyl substitution enhances metabolic stability by steric shielding of the imidazole ring .
  • Carboxylic acid role : The 5-carboxylic acid group improves solubility but may reduce cell permeability; ester prodrugs are recommended for in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

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